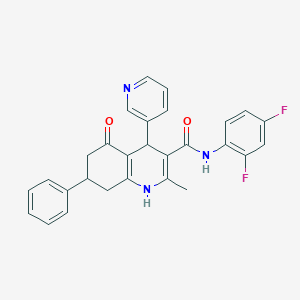
N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique properties make it an attractive option for researchers.
Mecanismo De Acción
The mechanism of action of N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the inhibition of specific enzymes and pathways that are involved in cell growth and proliferation. This compound has been shown to target a specific protein called cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of the cell cycle. By inhibiting CDK4, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have several biochemical and physiological effects. In addition to its role in inhibiting cancer cell growth, this compound has also been shown to have anti-inflammatory properties. Additionally, this compound has been studied for its potential use in treating other diseases, such as diabetes and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its specificity. This compound has been shown to target specific enzymes and pathways, which makes it an attractive option for researchers studying these pathways. Additionally, this compound has been shown to have low toxicity, which makes it a safe option for use in lab experiments. However, one of the main limitations of using this compound is its cost, which can be prohibitively expensive for some researchers.
Direcciones Futuras
There are several future directions for research involving N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of study is in the development of new cancer treatments that target specific enzymes and pathways, such as CDK4. Additionally, this compound has shown promise in the treatment of neurodegenerative diseases, and future research could focus on developing new treatments for these diseases. Finally, there is also potential for this compound to be used in the development of new anti-inflammatory treatments.
Métodos De Síntesis
The synthesis of N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves several steps. One of the most commonly used methods involves the reaction of 2,4-difluoroaniline with 3-pyridinecarboxylic acid, followed by the addition of phenylacetic acid and the use of a reducing agent to form the final product.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been used in a variety of scientific research applications. One of the most significant areas of study has been in the field of cancer research, where this compound has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Fórmula molecular |
C28H23F2N3O2 |
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C28H23F2N3O2/c1-16-25(28(35)33-22-10-9-20(29)14-21(22)30)26(18-8-5-11-31-15-18)27-23(32-16)12-19(13-24(27)34)17-6-3-2-4-7-17/h2-11,14-15,19,26,32H,12-13H2,1H3,(H,33,35) |
Clave InChI |
PXHCHIKOQWHYOY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CN=CC=C4)C(=O)NC5=C(C=C(C=C5)F)F |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CN=CC=C4)C(=O)NC5=C(C=C(C=C5)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-1-(dimethylamino)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B303713.png)







![2-amino-6-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile](/img/structure/B303726.png)
![2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B303727.png)
![2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-3-ylamine](/img/structure/B303730.png)
![2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine](/img/structure/B303731.png)

